Phenyltributylsilane
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Overview
Description
Phenyltributylsilane is an organosilicon compound with the chemical formula C18H32Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Phenyltributylsilane can be synthesized through various methods. One common synthetic route involves the reaction of phenylsilane with tributylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Phenyltributylsilane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions where the phenyl or butyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyltributylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Research into its potential biological activities is ongoing, although it is not as widely studied in this field.
Medicine: There is limited application in medicinal chemistry, but its derivatives are being explored for potential therapeutic uses.
Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which phenyltributylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it is used in, but generally, it acts as a source of silicon in various chemical transformations.
Comparison with Similar Compounds
Phenyltributylsilane can be compared with other silane compounds such as:
Phenylsilane: Similar in structure but with fewer butyl groups, making it less bulky.
Tributylsilane: Lacks the phenyl group, which affects its reactivity and applications.
Triphenylsilane: Contains three phenyl groups, making it more sterically hindered and less reactive in certain reactions.
This compound is unique due to its balanced reactivity and steric properties, making it versatile in various chemical processes.
Properties
CAS No. |
18510-29-7 |
---|---|
Molecular Formula |
C18H32Si |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
tributyl(phenyl)silane |
InChI |
InChI=1S/C18H32Si/c1-4-7-15-19(16-8-5-2,17-9-6-3)18-13-11-10-12-14-18/h10-14H,4-9,15-17H2,1-3H3 |
InChI Key |
NPUNKNNUCDLBRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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